molecular formula C15H16N2OS B11111994 1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea

1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea

Cat. No.: B11111994
M. Wt: 272.4 g/mol
InChI Key: YAAOGANEPJARDC-UHFFFAOYSA-N
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Description

1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea is an organic compound characterized by the presence of a phenyl group attached to a urea moiety, with a phenylsulfanyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea typically involves the reaction of phenyl isocyanate with 2-(phenylsulfanyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the isocyanate and amine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or ethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-[2-(methylsulfanyl)ethyl]urea
  • 1-Phenyl-3-[2-(ethylsulfanyl)ethyl]urea
  • 1-Phenyl-3-[2-(propylsulfanyl)ethyl]urea

Uniqueness

1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds with alkylsulfanyl groups, the phenylsulfanyl group can enhance the compound’s stability, reactivity, and potential biological activity.

Properties

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

1-phenyl-3-(2-phenylsulfanylethyl)urea

InChI

InChI=1S/C15H16N2OS/c18-15(17-13-7-3-1-4-8-13)16-11-12-19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18)

InChI Key

YAAOGANEPJARDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCSC2=CC=CC=C2

Origin of Product

United States

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